Z-Cys(Bzl)-OMe

Description

Molecular Formula and IUPAC Nomenclature

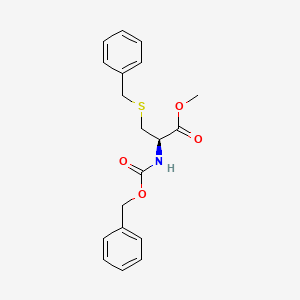

The molecular composition of Z-Cys(Bzl)-OMe is defined by the empirical formula C₁₉H₂₁NO₄S, corresponding to a molecular weight of 359.44 atomic mass units. This formulation encompasses nineteen carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, four oxygen atoms, and one sulfur atom, arranged in a specific three-dimensional configuration that determines the compound's chemical properties. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is methyl (2R)-3-benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoate. This nomenclature clearly delineates the stereochemical configuration at the chiral center, the nature of the protecting groups, and the overall molecular connectivity.

The Chemical Abstracts Service has assigned the unique registry number 94311-65-6 to this specific compound, facilitating unambiguous identification across scientific literature and commercial databases. The Molecular Design Limited number MFCD00136537 provides an additional identifier for database searches and structural queries. The Simplified Molecular Input Line Entry System representation O=C(OC)C@@HCSCC2=CC=CC=C2 encodes the complete structural information in a linear text format, explicitly indicating the stereochemical configuration through the @@ notation at the chiral center.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H21NO4S |

|---|---|

Molecular Weight |

359.4 g/mol |

IUPAC Name |

methyl (2R)-3-benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoate |

InChI |

InChI=1S/C19H21NO4S/c1-23-18(21)17(14-25-13-16-10-6-3-7-11-16)20-19(22)24-12-15-8-4-2-5-9-15/h2-11,17H,12-14H2,1H3,(H,20,22)/t17-/m0/s1 |

InChI Key |

YDPYDQJHRFVHRN-KRWDZBQOSA-N |

SMILES |

COC(=O)C(CSCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |

Isomeric SMILES |

COC(=O)[C@H](CSCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

COC(=O)C(CSCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |

sequence |

X |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs

(a) Boc-Cys(Bzl)-Cys(Bzl)-OMe

- Structure : Dipeptide with Boc (tert-butyloxycarbonyl) at N-terminal, two Bzl-protected cysteines, and methyl ester.

- Molecular Formula : C₂₆H₃₄N₂O₅S₂ (518.19 g/mol).

- Synthesis : Solution-phase coupling with 93% yield via Boc-Cys(Bzl)-OH and H-Cys(Bzl)-OMe.

- Key Differences : Boc protection offers milder deprotection conditions compared to Z groups.

(b) Boc-Cys(pOMeBzl)-Cys(pOMeBzl)-OMe

- Structure : Similar to (a) but with para-methoxybenzyl (pOMeBzl) protecting thiols.

- Molecular Formula : C₂₈H₃₈N₂O₇S₂ (578.21 g/mol).

- Synthesis : 90% yield; pOMeBzl enhances solubility in polar solvents.

(c) Fc-Cys(Bzl)-Cys(Bzl)-OMe

- Structure : Ferrocene (Fc)-conjugated dipeptide with Bzl and OMe groups.

- Molecular Formula : C₅₄H₅₈FeN₄O₈S₄.

- Applications: Used in bioorganometallic chemistry for redox-active materials.

(d) H-Lys(Z)-OMe·HCl

- Structure : Lysine derivative with Z-protected amine and methyl ester.

- Molecular Formula : C₁₅H₂₃ClN₂O₄ (330.81 g/mol).

- Key Differences : Demonstrates broader applicability of Z/OMe protection beyond cysteine.

Physicochemical Properties

- Boc-Cys(pOMeBzl)-Cys(pOMeBzl)-OMe: Enhanced solubility in polar solvents due to pOMeBzl.

- Stability :

- Bzl groups require harsh conditions (e.g., HBr/AcOH) for deprotection, while Boc groups are cleaved with TFA.

Preparation Methods

Thiol Protection with Benzyl Bromide

The thiol group of L-cysteine is first protected via alkylation with benzyl bromide under mildly basic conditions. A representative procedure involves dissolving L-cysteine in a mixture of dimethylformamide (DMF) and aqueous sodium hydroxide (NaOH), followed by dropwise addition of benzyl bromide at 0–5°C. The reaction proceeds via nucleophilic substitution, yielding S-benzyl-L-cysteine (S-Bzl-Cys). Excess benzyl bromide is quenched with a reducing agent such as 2-mercaptoethanol to prevent over-alkylation. The product is isolated by acidification (pH 3–4) and extracted into ethyl acetate, achieving a yield of 85–90%.

Carboxylate Esterification

The carboxylate group of S-Bzl-Cys is then converted to a methyl ester using methanol in the presence of catalytic hydrochloric acid (HCl). This Fischer esterification is conducted under reflux for 6–8 hours, with the reaction progress monitored by thin-layer chromatography (TLC). The resulting S-benzyl-L-cysteine methyl ester (S-Bzl-Cys-OMe) is purified via recrystallization from a methanol-diethyl ether mixture, yielding a white crystalline solid (mp 129–130°C).

Amino Protection with Benzyl Chloroformate (Z-Cl)

The final step involves protecting the α-amino group with benzyl chloroformate (Z-Cl). S-Bzl-Cys-OMe is dissolved in a biphasic system of dichloromethane (DCM) and saturated sodium bicarbonate (NaHCO₃). Z-Cl is added dropwise at 0°C, and the reaction is stirred for 12–16 hours. The Z group is introduced via carbamate formation, and the product is extracted into DCM, washed with dilute citric acid, and dried over anhydrous sodium sulfate. After solvent removal, this compound is obtained as a hygroscopic powder, with an overall yield of 70–75%.

Alternative Synthetic Pathways

Reverse Protection Sequence

In some protocols, the carboxylate is esterified prior to thiol protection. L-cysteine methyl ester hydrochloride is treated with benzyl bromide in DMF containing triethylamine (TEA), yielding S-Bzl-Cys-OMe directly. This approach avoids handling free cysteine, which is prone to oxidation, but requires stringent moisture control to prevent ester hydrolysis.

Solid-Phase Synthesis Adaptations

While this compound is primarily synthesized in solution, solid-phase methodologies have been explored for integrated peptide assembly. For instance, Fmoc-Cys(Mmt)-OH resins are deprotected and coupled with Z-Cl before cleavage from the resin. However, this method introduces complexity in orthogonal deprotection and is less cost-effective for large-scale production.

Critical Reaction Parameters and Optimization

Solvent and Base Selection

- Thiol Protection : DMF or aqueous NaOH facilitates solubility and reaction efficiency.

- Esterification : Anhydrous methanol ensures high ester yields, while traces of water promote hydrolysis, necessitating rigorous drying.

- Z Protection : Biphasic systems (DCM/NaHCO₃) mitigate racemization by maintaining a neutral pH during carbamate formation.

Racemization Control

Cysteine’s chiral center is susceptible to racemization under basic conditions. To minimize this, reactions are conducted at low temperatures (0–5°C) and monitored via polarimetry or chiral HPLC. The optical rotation of this compound is typically $$[α]^{20}_D = -27.1^\circ$$ (c = 0.6, DMF), confirming enantiomeric purity.

Purification Techniques

- Crystallization : Ethyl acetate-hexane mixtures yield high-purity this compound.

- Chromatography : Silica gel chromatography with chloroform-methanol (95:5) resolves residual benzyl bromide or Z-Cl byproducts.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile-water gradient) shows a single peak with >98% purity, confirming the absence of diastereomers or unprotected intermediates.

Industrial and Research Applications

This compound is indispensable in synthesizing cysteine-rich peptides, such as oxytocin and glutaredoxin. Its stability under acidic coupling conditions (e.g., DCC/HOBt) allows seamless integration into fragment condensation strategies. Recent advances highlight its utility in disulfide bond formation via thallium(III) trifluoroacetate, which oxidizes adjacent Cys(Bzl) residues directly, bypassing air oxidation.

Q & A

Q. What are the established synthetic routes for Z-Cys(Bzl)-OMe, and how can researchers optimize yield while minimizing side products?

- Methodological Answer : The nitrophenyl ester method is a common synthetic route, involving coupling Z-protected cysteine derivatives with serine methyl ester under controlled conditions . Key optimization steps include:

- Solvent selection : Dimethylformamide (DMF) ensures solubility of reactants, reducing side reactions compared to ethyl acetate or tetrahydrofuran .

- Stoichiometric control : Maintaining a slight excess of the active ester component to drive the reaction forward.

- Purification : Column chromatography or recrystallization to isolate the target compound from byproducts (e.g., hydrazides or dimerized species).

Yield improvements (up to 40% in multi-step syntheses) require iterative adjustments to temperature, reaction time, and reagent ratios .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the presence of benzyl (Bzl) and carbobenzyloxy (Z) protecting groups. Key signals include aromatic protons (δ 7.2–7.4 ppm) and methyl ester protons (δ 3.6–3.8 ppm) .

- HPLC-MS : Reverse-phase HPLC with UV detection (254 nm) coupled with mass spectrometry validates molecular weight (345.41 g/mol) and detects impurities (<1%) .

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content must align with theoretical values (e.g., C: 62.60%, H: 5.55%, N: 4.06%, S: 9.28%) .

Advanced Research Questions

Q. How can researchers design experiments to assess this compound stability under varying pH and temperature conditions relevant to peptide synthesis?

- Methodological Answer :

- Accelerated Stability Studies :

- pH Stability : Incubate this compound in buffers (pH 2–9) at 25°C and 37°C. Monitor degradation via HPLC at intervals (0, 24, 48, 72 hours) .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and kinetic stability parameters.

- Mechanistic Insights : LC-MS/MS identifies degradation products (e.g., de-esterification or disulfide formation), guiding protective strategies (e.g., inert atmospheres) .

Q. What computational approaches are suitable for predicting this compound reactivity in solid-phase peptide synthesis (SPPS)?

- Methodological Answer :

- Density Functional Theory (DFT) : Model reaction pathways for Z-group removal (e.g., hydrogenolysis) and cysteine thiol protection. Key parameters include bond dissociation energies and transition-state geometries .

- Molecular Dynamics (MD) Simulations : Predict solubility and aggregation behavior in SPPS solvents (e.g., DMF or DCM) .

- Validation : Compare computational results with experimental coupling efficiencies (e.g., >90% yield in model peptide sequences) .

Q. How should researchers address contradictions in reported spectral data or synthetic yields for this compound across literature sources?

- Methodological Answer :

- Data Cross-Verification :

- Replicate synthesis protocols from multiple sources, noting solvent purity, catalyst batches, and reaction scales.

- Compare NMR chemical shifts with databases (e.g., SciFinder or Reaxys) to identify anomalies .

- Meta-Analysis : Systematically review literature to identify confounding variables (e.g., residual moisture in solvents or oxidation during workup) .

- Collaborative Studies : Share raw data (e.g., chromatograms or spectra) via open-access platforms to enable peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.